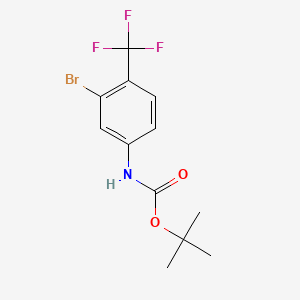phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
[2-(3,4-Dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
The next step involves the introduction of the 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the 3,4-dimethoxyphenyl ethylamine is reacted with 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro precursor results in the formation of the amine.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and signal transduction.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the trifluoromethyl group.
2-Phenylethylamine: Similar ethylamine structure but without the methoxy and trifluoromethyl groups.
2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group instead of the methoxy and trifluoromethyl groups.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H27ClF3NO2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H26F3NO2.ClH/c1-20(2,16-6-5-7-17(13-16)21(22,23)24)14-25-11-10-15-8-9-18(26-3)19(12-15)27-4;/h5-9,12-13,25H,10-11,14H2,1-4H3;1H |
InChI Key |
RIPRAHUIIPRFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)

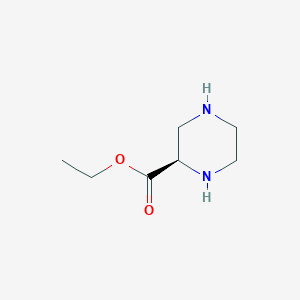
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
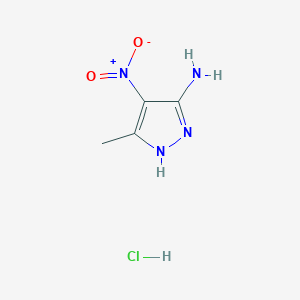
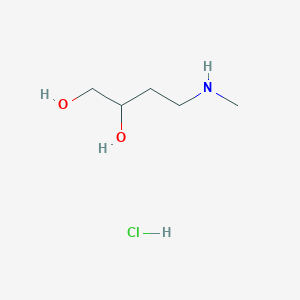
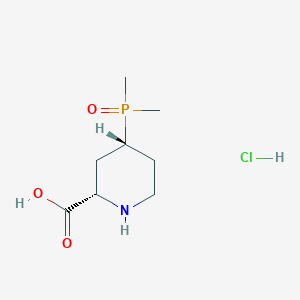

![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
